methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride
Description
Molecular Formula: C₈H₁₃Cl₂N₃O₂ . Molecular Weight: 255.36 g/mol . Structural Features: The compound consists of a pyrrolo[3,4-c]pyrazole bicyclic core substituted with a methyl ester group and two hydrochloride salts. The dihydrochloride form enhances solubility in aqueous media . Applications: Primarily used as a synthetic intermediate in medicinal chemistry for developing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c1-12-7(11)6-4-2-9-10-5(4)3-8-6;;/h2,6,8H,3H2,1H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMMAJUXHVWQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CN1)NN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Pathways
Multicomponent reactions offer atom-economical routes to fused heterocycles. A pyrazole-promoted MCR, analogous to the synthesis of pyrrolo[3,4-c]quinolones, has been adapted for pyrrolo-pyrazole systems. In this approach, diketene, methylamine, and a substituted pyrazole-carboxylate undergo cyclocondensation in ethanol at 70°C, facilitated by pyrazole as a promoter. The reaction proceeds via in situ generation of a reactive enamine intermediate, which undergoes intramolecular cyclization to form the pyrrolo[3,4-c]pyrazole core (Fig. 1).
Reaction Conditions:
This method eliminates the need for transition-metal catalysts, aligning with green chemistry principles. However, regioselectivity challenges arise when unsymmetrical amines are employed, necessitating careful optimization of steric and electronic effects.
Stepwise Synthesis from Pyrazole Dicarboxylates
A sequential synthesis route inspired by patent CN105646355A involves functionalizing diethyl pyrazole-3,5-dicarboxylate through methylation, hydrolysis, and cyclization (Scheme 1).
Methylation and Hydrolysis
Diethyl pyrazole-3,5-dicarboxylate is methylated using iodomethane in acetone with K₂CO₃ as a base, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate. Subsequent hydrolysis with 3.0 M KOH in methanol at 0°C selectively cleaves one ester group, producing 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.
Critical Parameters:
Cyclization and Esterification
The carboxylic acid intermediate is treated with SOCl₂ to form the corresponding acyl chloride, which undergoes ammonolysis in tetrahydrofuran (THF) to yield methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate. Cyclization to the pyrrolo-pyrazole system is achieved using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM), followed by reduction with LiBH₄ to install the hydroxymethyl group.
Optimization Data:
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Acyl Chloride Formation | SOCl₂ (3.74 M) | 70°C | 95% |
| Ammonolysis | NH₃ (THF) | 0–5°C | 89% |
| Cyclization | TFAA, Et₃N | 25°C | 82% |
Salt Formation and Final Product Isolation
The dihydrochloride salt is prepared by treating the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/ether. X-ray crystallography confirms the salt’s structure, with protonation occurring at the pyrazole nitrogen and ester carbonyl oxygen.
Purity Data:
- HPLC Purity: ≥99.5%
- Melting Point: 214–216°C (decomposition)
- Elemental Analysis: Calculated for C₈H₁₀Cl₂N₂O₂: C 37.96%, H 3.98%, N 11.07%; Found: C 37.89%, H 4.02%, N 11.12%
Comparative Analysis of Synthetic Routes
The MCR route offers superior efficiency (3 steps vs. 5 steps) but requires stringent control over reaction stoichiometry. In contrast, the stepwise approach allows modular functionalization but suffers from lower overall yields (64% vs. 78% for MCR). Environmental impact assessments favor the MCR method due to reduced solvent waste and absence of heavy metals.
Mechanistic Insights and Side-Reaction Mitigation
Key side reactions include over-alkylation during methylation and epimerization during cyclization. These are mitigated by:
- Low-Temperature Quenching: Rapid cooling after TFAA addition prevents racemization.
- Inert Atmosphere: N₂ purging minimizes oxidation of intermediates.
Industrial Scalability and Cost Considerations
Benchmarking studies indicate the MCR method scales linearly to 50 kg batches with consistent yields (83 ± 2%). Raw material costs are 40% lower compared to stepwise synthesis, primarily due to reduced consumption of SOCl₂ and TFAA.
Chemical Reactions Analysis
Types of Reactions
Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolo[3,4-c]pyrazole core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride exhibit significant biological activities. Notably:
- Phosphatase Inhibition : Compounds related to this structure have been identified as potential inhibitors of phosphatases—enzymes crucial in cellular signaling pathways. This inhibition suggests therapeutic applications in cancer treatment and other diseases associated with aberrant signaling pathways.
Case Studies
- Cancer Therapeutics : A study demonstrated that certain derivatives of this compound effectively inhibited cancer cell proliferation by targeting specific phosphatases involved in tumor growth.
- Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. The results indicated that it could mitigate neuronal damage through its modulatory effects on signaling pathways.
Applications in Medicinal Chemistry
This compound finds applications across several domains:
- Drug Development : Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.
- Biochemical Research : The compound serves as a valuable tool in studying cellular signaling mechanisms due to its ability to interact with key enzymes.
Mechanism of Action
The mechanism of action of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby blocking a critical step in a metabolic pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride (Compound A) and structurally or functionally related compounds.
Table 1: Comparative Data
*Calculated based on molecular formula.
Key Research Findings:
Impact of Functional Groups :
- The methyl ester in Compound A improves membrane permeability compared to the free carboxylic acid in its analog (C₇H₉Cl₂N₃O₂, ), which is more polar and less bioavailable .
- The tert-BOC group in the C₁₁H₁₆N₃O₄ derivative () shields reactive sites during synthesis, enabling selective deprotection for late-stage functionalization .
Salt Form and Solubility :
- Dihydrochloride salts (e.g., Compounds A, C₉H₁₇Cl₂N₃, and C₇H₁₁Cl₂N₃O) exhibit enhanced aqueous solubility compared to free bases, making them preferable for in vitro assays .
Structural Diversity :
- Replacing the pyrrolopyrazole core with a piperidine-pyrazole hybrid (C₉H₁₇Cl₂N₃, ) alters receptor binding profiles, particularly for G protein-coupled receptors (GPCRs).
- The hydroxymethyl group in C₇H₁₁Cl₂N₃O () enables covalent conjugation to biomolecules, a feature absent in Compound A .
Notes and Discrepancies
Molecular Weight Conflict : lists the molecular weight of Compound A as 275.10 g/mol, conflicting with (255.36 g/mol). This discrepancy may stem from a typographical error or misassignment of the CAS number .
Data Limitations : Solubility and logP values are estimated due to incomplete experimental data in the provided evidence.
Synthetic Utility : The dihydrochloride form of pyrrolopyrazole derivatives is favored in early-stage drug discovery for improved handling and solubility .
Biological Activity
Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride is a compound belonging to the pyrrolo[3,4-c]pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data tables.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 204.09 g/mol
- CAS Number : 2155851-95-7
The compound features a fused bicyclic structure that contributes to its pharmacological properties. The presence of the carboxylate group is crucial for its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities including:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Antiviral Activities
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies revealed that certain pyrazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- The compound's structure allows it to inhibit biofilm formation and bacterial growth effectively.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- A study indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HL60 (leukemia), with IC50 values around 25 nM .
- The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 25 | CDK2 Inhibition |
| HL60 | 28.3 | Cell Cycle Arrest |
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation:
- Pyrrolo[3,4-c]pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Antiviral Activity : One study evaluated the anti-HIV activity of pyrrolo[3,4-c]pyrazole derivatives. Compounds with specific substituents demonstrated moderate inhibition of HIV replication with EC50 values less than 10 μM .
- Cytotoxicity Studies : In a comparative study of various pyrazole derivatives against different cancer cell lines, this compound was found to have significant cytotoxic effects with therapeutic indices suggesting safety profiles suitable for further development .
Q & A
Q. What are the most efficient synthetic routes for methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride?
Methodological Answer: The compound is typically synthesized via cyclization reactions using precursors like tert-butyl carbamate intermediates. A common approach involves:
Cyclization of pyrrolidine derivatives with pyrazole-forming reagents under acidic conditions.
Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) .
Key parameters include temperature control (0–5°C during salt formation) and stoichiometric excess of HCl to ensure complete dihydrochloride conversion.
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Structural confirmation requires a combination of techniques:
- NMR spectroscopy : H and C NMR to verify the pyrrolo[3,4-c]pyrazole core and methyl ester group.
- Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak at m/z 255.36 (CHClNO) .
- X-ray crystallography : For unambiguous assignment of stereochemistry and hydrogen-bonding patterns in the solid state .
Q. What analytical methods are recommended for assessing purity?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to achieve >95% purity (retention time ~8–10 minutes) .
- Elemental analysis : Validate chloride content (~22.5% for dihydrochloride) .
- Karl Fischer titration : Determine residual moisture (<1% for hygroscopic samples) .
Advanced Research Questions
Q. How does the compound’s regioselectivity impact functionalization for medicinal chemistry applications?
Methodological Answer: Regioselective modifications (e.g., at the pyrrole nitrogen or pyrazole ring) require:
- Computational modeling : DFT calculations to predict reactive sites (e.g., N3 of pyrazole is more nucleophilic) .
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to direct functionalization .
Example: Introducing sulfonyl or acyl groups at N3 enhances bioactivity, as seen in analogous pyrrolopyrazoles .
Q. What experimental strategies address contradictory solubility and bioactivity data?
Methodological Answer: Contradictions arise from the compound’s pH-dependent solubility (freely soluble in acidic buffers, poorly in neutral). Mitigation strategies include:
- Salt screening : Test alternative counterions (e.g., mesylate or citrate) to improve solubility without compromising activity .
- Prodrug design : Ester-to-acid hydrolysis to enhance bioavailability in vivo .
Validate using parallel artificial membrane permeability assays (PAMPA) and in vitro cytotoxicity assays (e.g., against HeLa cells) .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies :
- Thermal stress : 40°C/75% relative humidity (RH) for 4 weeks.
- Photostability : Expose to UV light (ICH Q1B guidelines).
Monitor degradation via HPLC and LC-MS. The dihydrochloride form shows higher stability than the free base, but deliquescence occurs at >60% RH .
Q. What are the key considerations for designing SAR studies on this scaffold?
Methodological Answer: Focus on:
- Core modifications : Compare with pyrazolo[3,4-b]pyridines and indole derivatives to assess ring-fusion effects .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) at C4 to modulate enzyme inhibition (e.g., kinase assays) .
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CDK2 or PARP1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
